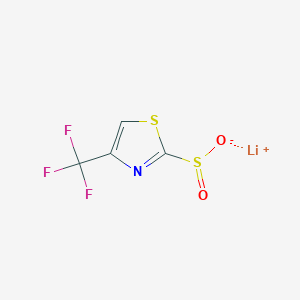

Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate

Description

Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate (CAS: 2172013-37-3) is a sulfinate salt featuring a thiazole ring substituted with a trifluoromethyl group at the 4-position and a sulfinate group at the 2-position. Its molecular formula is C₄H₃F₃LiNO₂S₂, with a molecular weight of 225.13 g/mol .

Properties

IUPAC Name |

lithium;4-(trifluoromethyl)-1,3-thiazole-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO2S2.Li/c5-4(6,7)2-1-11-3(8-2)12(9)10;/h1H,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVOJUXJDNOSDL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=C(N=C(S1)S(=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3LiNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate typically involves the reaction of lithium salts with 4-(trifluoromethyl)-1,3-thiazole-2-sulfinic acid. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethyl sulfoxide, under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be represented as follows:

LiX+4-(trifluoromethyl)-1,3-thiazole-2-sulfinic acid→Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate+HX

where X represents a halide ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like high-throughput screening and process optimization are employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: Reduction reactions can yield thiazole derivatives with different functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfonate derivatives, reduced thiazole compounds, and substituted thiazole derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an electrolyte in lithium-ion batteries due to its high ionic conductivity.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate involves its interaction with molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate and three analogous sulfinate salts:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Ring System | Functional Group |

|---|---|---|---|---|---|

| This compound | 2172013-37-3 | C₄H₃F₃LiNO₂S₂ | 225.13 | 4-CF₃ on thiazole ring | Sulfinate (-SO₂⁻) |

| Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate | 2172471-45-1 | C₈H₈LiNO₂S₂ | 221.22 | 6-CH₃ on benzothiazole ring | Sulfinate (-SO₂⁻) |

| Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate | 2172154-05-9 | C₄H₄LiNO₂S₂ | 169.20 | 2-CH₃ on thiazole ring | Sulfinate (-SO₂⁻) |

| Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate | Not provided | Likely C₅H₂F₃LiNO₂S | ~220 (estimated) | 5-CF₃ on thiazole ring | Carboxylate (-COO⁻) |

Key Observations :

The carboxylate analog () replaces the sulfinate group with a carboxylate, significantly affecting acidity and coordination chemistry.

Substituent Effects :

- The 4-CF₃ group in the target compound introduces strong electron-withdrawing effects, increasing lipophilicity and stability compared to methyl-substituted analogs .

- The 6-CH₃ group on the benzothiazole derivative may reduce reactivity due to steric hindrance, while the 2-CH₃ group on the thiazole derivative (CAS 2172154-05-9) could influence regioselectivity in reactions .

Molecular Weight Trends :

Functional Group and Reactivity Comparisons

Sulfinate vs. Carboxylate :

Sulfinate groups (-SO₂⁻) are stronger leaving groups compared to carboxylates (-COO⁻), making the target compound more reactive in nucleophilic substitutions or cross-coupling reactions . Carboxylates, however, may exhibit better solubility in polar solvents .Trifluoromethyl vs. Methyl : The CF₃ group enhances oxidative stability and resistance to metabolic degradation, which is critical for agrochemical applications (e.g., herbicidal activity as suggested in ). Methyl groups, conversely, are less electronegative and may improve bioavailability in certain contexts .

Biological Activity

Lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a lithium ion coordinated with a thiazole-based sulfinic acid derivative. The thiazole ring is characterized by the presence of sulfur and nitrogen atoms, which contribute to its reactivity and biological properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound.

Synthesis typically involves the reaction of thiazole derivatives with lithium salts under controlled conditions, yielding the desired sulfinic acid derivative. Various synthetic pathways have been explored, leading to different derivatives with modified biological activities.

Biological Activities

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Recent research indicates that thiazole derivatives, including this compound, possess anticancer properties. In vitro studies demonstrate cytotoxic effects against several cancer cell lines, including those associated with leukemia and prostate cancer. The compounds appear to induce apoptosis and inhibit cell proliferation by targeting tubulin polymerization pathways.

3. Antioxidant Effects

Thiazole compounds have been reported to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This compound may enhance cellular defense mechanisms against reactive oxygen species (ROS), contributing to its potential therapeutic applications in diseases linked to oxidative damage.

Case Studies

-

Antimicrobial Activity Assessment

- A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of bacteria. This compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

-

Cytotoxicity in Cancer Cells

- In a comparative study involving multiple thiazole derivatives, this compound demonstrated significant cytotoxicity against human prostate cancer cells (IC50 values in the low micromolar range). Mechanistic studies suggested that it inhibits tubulin polymerization, leading to cell cycle arrest.

-

Antioxidant Activity Measurement

- The antioxidant capacity was evaluated using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Results indicated that this compound exhibited a strong reducing ability, outperforming standard antioxidants like Trolox.

Data Summary

| Activity Type | Tested Concentration | Effectiveness |

|---|---|---|

| Antimicrobial | MIC values < 50 µg/mL | Effective against E. coli and S. aureus |

| Anticancer | IC50 < 5 µM | Significant cytotoxicity in prostate cancer cells |

| Antioxidant | IC50 = 9.74 µg/mL | Superior antioxidant activity compared to Trolox |

Q & A

Basic Research Questions

Q. What are the foundational protocols for synthesizing lithium(1+) ion 4-(trifluoromethyl)-1,3-thiazole-2-sulfinate, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves reacting tetrachloromonospirocyclotriphosphazenes with carbazolyldiamine derivatives in tetrahydrofuran (THF) under controlled conditions. Triethylamine is used to neutralize HCl byproducts . Purity optimization requires:

- Column chromatography for isolating dispirophosphazene derivatives.

- Thin-layer chromatography (TLC) to monitor reaction progress and byproduct formation.

- Evaporation under reduced pressure to remove volatile solvents without degrading thermally sensitive intermediates .

Q. How can the thermodynamic stability of this compound be experimentally determined?

- Methodological Answer : Use gas-phase thermochemical analysis to measure:

- Reaction enthalpy (ΔrH°) and entropy (ΔrS°) via calorimetry or mass spectrometry.

- Free energy changes (ΔrG°) at varying temperatures to assess stability under different conditions.

- Comparative studies with analogous lithium salts (e.g., Li+ • H2O clusters) provide benchmarks for interpreting stability trends .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- X-ray crystallography (single-crystal) to resolve the sulfinate-thiazole coordination geometry.

- FT-IR spectroscopy to identify vibrational modes of the trifluoromethyl and sulfinate groups.

- NMR (¹⁹F and ⁷Li) to probe electronic environments and lithium ion mobility .

Advanced Research Questions

Q. How can contradictory thermochemical data for lithium-ion coordination complexes be reconciled in computational models?

- Methodological Answer :

- Ab initio calculations (e.g., DFT) to model Li+ interaction energies with sulfinate and trifluoromethyl groups.

- Validate models against experimental ΔrH° values from clustered reactions (e.g., Li+ • nH2O systems) .

- Use error analysis to identify discrepancies between computational predictions and empirical data (e.g., solvent effects not captured in gas-phase simulations) .

Q. What strategies mitigate decomposition pathways during high-temperature applications of this compound?

- Methodological Answer :

- Thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Introduce steric hindrance via substituent engineering (e.g., bulkier aryl groups on the thiazole ring).

- Stabilize the sulfinate group through coordination with non-nucleophilic counterions .

Q. How does the trifluoromethyl group influence the electrochemical behavior of this compound in non-aqueous electrolytes?

- Methodological Answer :

- Cyclic voltammetry to measure redox potentials and ion mobility.

- Compare with non-fluorinated analogs to isolate the CF₃ group’s electron-withdrawing effects.

- Impedance spectroscopy to assess interfacial resistance in battery-relevant configurations .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address inconsistencies in reported reaction yields for sulfinate-thiazole derivatives?

- Methodological Answer :

- Systematic replication under strictly controlled conditions (e.g., inert atmosphere, moisture-free solvents).

- Publish raw data for side products (e.g., triethylammonium chloride salts) to clarify yield calculations .

- Use statistical design of experiments (DoE) to identify critical variables (e.g., reaction time, temperature gradients) .

Methodological Framework Integration

Q. What theoretical frameworks guide the design of experiments involving lithium-sulfinate coordination chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.